molecular formula C21H26BrN3O B248105 3-(4-benzylpiperazin-1-yl)-N-(4-bromo-3-methylphenyl)propanamide

3-(4-benzylpiperazin-1-yl)-N-(4-bromo-3-methylphenyl)propanamide

Cat. No. B248105
M. Wt: 416.4 g/mol
InChI Key: HHLPBUQPFJWKRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-benzylpiperazin-1-yl)-N-(4-bromo-3-methylphenyl)propanamide, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 3-(4-benzylpiperazin-1-yl)-N-(4-bromo-3-methylphenyl)propanamide is not fully understood. However, it has been shown to act as a selective antagonist of the dopamine D3 receptor, which is believed to play a role in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
3-(4-benzylpiperazin-1-yl)-N-(4-bromo-3-methylphenyl)propanamide has been found to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neuronal activity, and the modulation of immune system function. It has also been shown to have a positive effect on cognitive function, memory, and learning.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(4-benzylpiperazin-1-yl)-N-(4-bromo-3-methylphenyl)propanamide for lab experiments is its high selectivity for the dopamine D3 receptor, which allows for more precise and targeted studies of this receptor. However, one limitation is that it has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several potential future directions for research on 3-(4-benzylpiperazin-1-yl)-N-(4-bromo-3-methylphenyl)propanamide. One area of interest is its potential therapeutic applications in the treatment of psychiatric disorders, such as depression and anxiety. Another potential area of interest is its potential use as an anti-cancer agent, as it has been shown to exhibit cytotoxic effects in certain cancer cell lines. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or limitations.

Synthesis Methods

The synthesis of 3-(4-benzylpiperazin-1-yl)-N-(4-bromo-3-methylphenyl)propanamide involves several steps, including the reaction of 4-bromo-3-methylbenzaldehyde with benzylamine to form 4-benzyl-3-methylbenzaldehyde. This intermediate is then reacted with piperazine to yield 3-(4-benzylpiperazin-1-yl)-3-methylbenzaldehyde. Finally, this compound is reacted with propanoyl chloride to form 3-(4-benzylpiperazin-1-yl)-N-(4-bromo-3-methylphenyl)propanamide.

Scientific Research Applications

3-(4-benzylpiperazin-1-yl)-N-(4-bromo-3-methylphenyl)propanamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including psychiatry, neurology, and oncology. It has been found to exhibit a range of pharmacological activities, including antidepressant, anxiolytic, and antipsychotic effects.

properties

Product Name

3-(4-benzylpiperazin-1-yl)-N-(4-bromo-3-methylphenyl)propanamide

Molecular Formula

C21H26BrN3O

Molecular Weight

416.4 g/mol

IUPAC Name

3-(4-benzylpiperazin-1-yl)-N-(4-bromo-3-methylphenyl)propanamide

InChI

InChI=1S/C21H26BrN3O/c1-17-15-19(7-8-20(17)22)23-21(26)9-10-24-11-13-25(14-12-24)16-18-5-3-2-4-6-18/h2-8,15H,9-14,16H2,1H3,(H,23,26)

InChI Key

HHLPBUQPFJWKRI-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)CCN2CCN(CC2)CC3=CC=CC=C3)Br

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CCN2CCN(CC2)CC3=CC=CC=C3)Br

Origin of Product

United States

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